SAH-d4

Description

Structure

3D Structure

Propriétés

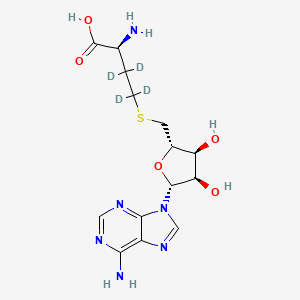

Formule moléculaire |

C14H20N6O5S |

|---|---|

Poids moléculaire |

388.44 g/mol |

Nom IUPAC |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-3,3,4,4-tetradeuteriobutanoic acid |

InChI |

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i1D2,2D2 |

Clé InChI |

ZJUKTBDSGOFHSH-SOYVWYSNSA-N |

SMILES isomérique |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

S-Adenosyl-L-homocysteine-d4: An In-depth Technical Guide for Researchers

An Overview for Researchers, Scientists, and Drug Development Professionals

S-Adenosyl-L-homocysteine-d4 (SAH-d4) is the deuterated form of S-Adenosyl-L-homocysteine (SAH), a crucial molecule in numerous biological processes. Its primary application in research is as an internal standard for the accurate quantification of endogenous SAH in various biological matrices. This guide provides a comprehensive technical overview of this compound, including its chemical properties, its role in biological pathways, and detailed methodologies for its use in quantitative analysis.

Core Concepts: The Significance of S-Adenosyl-L-homocysteine

S-Adenosyl-L-homocysteine is a pivotal intermediate in the methionine cycle, a fundamental metabolic pathway in all eukaryotic organisms. SAH is formed from S-adenosyl-L-methionine (SAM), the universal methyl donor for a vast array of transmethylation reactions.[1][2] These reactions are critical for the modification of DNA, RNA, proteins, and lipids, thereby regulating gene expression, signal transduction, and other cellular processes.[2][3]

The intracellular concentration of SAH is a potent feedback inhibitor of most SAM-dependent methyltransferases.[2] Consequently, the ratio of SAM to SAH, often referred to as the "methylation index," is a critical determinant of the cell's methylation capacity.[2] Dysregulation of this ratio and the accumulation of SAH have been implicated in a variety of pathological conditions, including cancer, cardiovascular disease, and neurological disorders.[2]

S-Adenosyl-L-homocysteine-d4: Properties and Applications

This compound is a stable isotope-labeled version of SAH, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of SAH.[4] Because it is chemically and physically almost identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[4] This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[4]

Physicochemical Properties of S-Adenosyl-L-homocysteine-d4

| Property | Value |

| Molecular Formula | C₁₄H₁₆D₄N₆O₅S |

| Molecular Weight | 388.4 g/mol |

| Solubility | Soluble in DMSO and Dimethyl formamide |

Quantitative Analysis of S-Adenosyl-L-homocysteine using this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SAH in biological samples, utilizing this compound as an internal standard.

Experimental Protocols

1. Sample Preparation

The following protocols outline the general steps for extracting SAH from plasma and cultured cells. Optimization may be required depending on the specific sample type and instrumentation.

a) Plasma/Serum Sample Preparation [4][5][6]

-

To 200 µL of plasma or serum in a microcentrifuge tube, add 50 µL of the internal standard solution (e.g., 5 µmol/L this compound in 0.1% formic acid).

-

Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.

-

Add 550 µL of ice-cold acetone to precipitate proteins.

-

Vortex vigorously for 10 minutes.

-

Incubate at 4°C for an additional 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

b) Cultured Cell Sample Preparation [5]

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold PBS and scrape the cells.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.

-

Discard the supernatant.

-

Resuspend the cell pellet in 100 µL of an extraction solution containing the internal standard (e.g., 0.4 M perchloric acid with this compound).

-

Vortex thoroughly for 1 minute to lyse the cells.

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters reported in the literature for the analysis of SAH. These should be optimized for the specific instrument and column used.

| Parameter | Typical Value(s) |

| LC Column | C8, C18, or RP-Amide column |

| Mobile Phase A | 10 mmol/L ammonium formate buffer, pH 3.4; 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile; Methanol |

| Flow Rate | 0.2 - 0.8 mL/min |

| Injection Volume | 3 - 20 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) for SAH | 385.1, 385.3 |

| Product Ion (m/z) for SAH | 136.1, 136.2, 136.3 |

| Precursor Ion (m/z) for this compound | 389.1, 390.0 |

| Product Ion (m/z) for this compound | 137.2, 138.1 |

| Linearity Range | 8 - 1024 nmol/L; 12.5 - 5000 nmol/L |

| Lower Limit of Quantification (LLOQ) | 3 - 16 nmol/L |

References for table data:[5][6][7][8][9][10]

Signaling Pathways and Experimental Workflows

The Methionine Cycle and Its Central Role in Methylation

The metabolism of SAH is intrinsically linked to the methionine cycle. This pathway is essential for regenerating methionine and maintaining the cellular supply of SAM for methylation reactions.

Caption: The Methionine Cycle and related pathways.

Experimental Workflow for SAH Quantification

The general workflow for quantifying SAH in biological samples using this compound and LC-MS/MS is a multi-step process that ensures accuracy and reproducibility.

Caption: General workflow for SAH quantification by LC-MS/MS.

References

- 1. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to SAH-d4: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of S-Adenosylhomocysteine-d4 (SAH-d4), a deuterated isotopologue of the critical metabolic intermediate, S-Adenosylhomocysteine (SAH). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical and biological properties, and its primary application as an internal standard in quantitative analyses.

Chemical Structure and Identification

This compound is a synthetically modified version of SAH where four hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling grants it a distinct mass-to-charge ratio (m/z) from its endogenous counterpart, making it an ideal internal standard for mass spectrometry-based quantification.

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid-d4

-

Synonyms: this compound, S-(5'-deoxyadenosin-5'-yl)-L-homocysteine-d4[1]

-

Molecular Formula: C₁₄H₁₆D₄N₆O₅S[1]

-

SMILES: NC1=NC=NC2=C1N=CN2[C@H]3--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(O)=O">C@@HO3[1]

Physicochemical and Biological Properties

The physicochemical and biological properties of this compound are nearly identical to that of endogenous SAH, with the key difference being its increased molecular weight due to the deuterium labeling.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound:

| Property | Value |

| Molecular Weight | 388.4 g/mol [1] |

| Appearance | Crystalline solid[2] |

| Purity | ≥98% (S-Adenosylhomocysteine), ≥99% deuterated forms (d1-d4)[2] |

| Solubility | DMSO: ~5 mg/mL, Dimethyl formamide (DMF): ~1 mg/mL, PBS (pH 7.2): ~5 mg/mL[1][2] |

| Storage and Stability | Store at -20°C for up to 4 years. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month in a sealed container.[2][3] |

Biological Properties and Mechanism of Action of SAH

This compound itself is not biologically active in the traditional sense but serves as a tracer for its unlabeled counterpart, SAH. SAH is a crucial component of the methylation cycle , a fundamental metabolic pathway in all eukaryotic cells.

-

Role in the Methylation Cycle: SAH is formed from the demethylation of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological methylation reactions. These reactions are catalyzed by methyltransferase enzymes and are essential for the modification of DNA, RNA, proteins, and lipids. The hydrolysis of SAH to adenosine and homocysteine is catalyzed by SAH hydrolase (AHCY).[4][5]

-

Mechanism of Action: SAH is a potent product inhibitor of most SAM-dependent methyltransferases.[5] An elevated SAH/SAM ratio can, therefore, lead to the inhibition of cellular methylation, a state known as hypomethylation, which has been implicated in various pathological conditions.[5]

The Methylation Cycle Signaling Pathway

The methylation cycle is a critical metabolic pathway that regulates a wide range of cellular processes. The following diagram illustrates the central role of SAH in this cycle.

Caption: The Methylation Cycle, highlighting the central role of SAH.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of endogenous SAH levels in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of DMSO or an appropriate solvent.

-

Vortex thoroughly to ensure complete dissolution.

-

Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

This compound Working Solution (e.g., 5 µmol/L):

-

Prepare a serial dilution of the stock solution in a suitable solvent, such as 0.1% formic acid in water, to achieve the desired final concentration for spiking into samples.[6]

-

Sample Preparation for LC-MS/MS Analysis (Plasma)

The following is a general protocol for the extraction of SAH from plasma samples. Optimization may be required depending on the specific sample matrix and instrumentation.

-

Sample Spiking:

-

Protein Precipitation:

-

Centrifugation and Supernatant Collection:

-

Centrifuge the sample at 13,400 x g for 10 minutes at 4°C.[6]

-

Carefully transfer the supernatant to a new tube.

-

-

Drying and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Quantification Workflow

The following diagram illustrates a typical workflow for the quantification of SAH using this compound as an internal standard.

Caption: A typical workflow for LC-MS/MS quantification of SAH.

LC-MS/MS Instrumentation and Data Analysis (Example)

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Data Analysis:

-

The peak areas of the MRM transitions for both SAH and this compound are integrated.

-

A calibration curve is constructed by plotting the ratio of the peak area of SAH to the peak area of this compound against the known concentrations of SAH standards.

-

The concentration of SAH in the unknown samples is then determined from this calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers studying the methylation cycle and its role in health and disease. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of endogenous SAH levels. This guide provides a foundational understanding of the chemical properties, biological significance, and practical application of this compound, empowering researchers to confidently incorporate this valuable reagent into their experimental workflows.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

S-Adenosyl-L-homocysteine (SAH): A Technical Guide on its Core Cellular Functions

Audience: Researchers, scientists, and drug development professionals.

Abstract: S-Adenosyl-L-homocysteine (SAH) is a pivotal intermediate metabolite in the universal methylation cycle. Formed from the demethylation of S-adenosyl-L-methionine (SAM), SAH serves as a potent product inhibitor of all SAM-dependent methyltransferase enzymes. Its intracellular concentration, and particularly the ratio of SAM to SAH, is a critical determinant of the cell's "methylation potential," influencing a vast array of cellular processes including epigenetic regulation of gene expression, signal transduction, and metabolism. The hydrolysis of SAH by SAH hydrolase (SAHH) is the primary route for its removal, linking the methylation cycle directly to homocysteine metabolism. Consequently, dysregulation of SAH levels is implicated in numerous pathological conditions, including cardiovascular, neurological, and renal diseases. This document provides a detailed technical overview of the functions of SAH, presents key quantitative data, outlines experimental protocols for its study, and visualizes its central role in cellular pathways.

The Central Role of SAH in Cellular Methylation

The Methylation Cycle: From SAM to SAH

All cellular methylation reactions utilize S-adenosyl-L-methionine (SAM) as the universal methyl group donor.[1] Over 200 distinct methylation reactions are essential for processes ranging from transcription and translation to protein localization and signaling.[2] SAM-dependent methyltransferases catalyze the transfer of a methyl group from SAM to a wide variety of acceptor substrates, including DNA, RNA, proteins (such as histones), and lipids.[1][3] This enzymatic transfer results in the formation of the methylated substrate and S-Adenosyl-L-homocysteine (SAH) as a byproduct.[2][4]

Caption: The cellular methylation cycle, highlighting SAH formation and its inhibitory role.

SAH as a Product and Potent Inhibitor of Methyltransferases

SAH is a powerful feedback inhibitor of most, if not all, SAM-dependent methyltransferases.[1][4] Its structural similarity to SAM allows it to bind to the active site of these enzymes, but lacking the transferable methyl group, it competitively inhibits the methylation reaction.[2][5] The accumulation of intracellular SAH can therefore suppress essential methylation processes, leading to global hypomethylation of DNA, RNA, and proteins, which can result in aberrant gene expression and cellular dysfunction.[3][4] Kinetic studies have demonstrated that many methyltransferases bind SAH with an affinity equal to or even greater than that for SAM.[6]

The SAM/SAH Ratio: A Key Indicator of Cellular Methylation Potential

The intracellular ratio of SAM to SAH is widely regarded as the "methylation potential" or an indicator of the cell's capacity to carry out methylation reactions.[1][7] A high SAM/SAH ratio favors the forward progression of methylation reactions. Conversely, a low ratio, typically caused by an increase in SAH concentration, signifies reduced methylation capacity due to product inhibition.[1][8] Therefore, maintaining a high SAM/SAH ratio is critical for cellular homeostasis.[9]

The SAH Hydrolase (SAHH/AHCY) Axis

Hydrolysis of SAH to Homocysteine and Adenosine

The primary mechanism for SAH removal in eukaryotic cells is its hydrolysis into L-homocysteine and adenosine.[3][10] This reaction is catalyzed by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH), also known as AHCY.[3][11] This enzymatic step is crucial because it relieves the potent inhibition caused by SAH, thereby allowing methyltransferase reactions to proceed.[12] SAHH is the only eukaryotic enzyme known to be capable of SAH catabolism, making it a key regulator of cellular methylation.[3]

Reversibility and Metabolic Regulation

The hydrolysis of SAH is a reversible reaction.[3][11] The thermodynamic equilibrium of the reaction catalyzed by SAHH actually favors the synthesis of SAH from adenosine and homocysteine.[3][9] However, under normal physiological conditions, the reaction proceeds in the hydrolytic direction due to the rapid and efficient removal of its products, adenosine and homocysteine, by subsequent metabolic pathways.[3][9] An elevation in the concentration of either homocysteine or adenosine can drive the reaction in the reverse direction, leading to the accumulation of SAH and subsequent inhibition of methylation.[2][4] This makes SAH levels highly sensitive to the status of homocysteine metabolism, which is in turn dependent on nutritional factors like folate and B vitamins.[1]

Caption: The reversible reaction catalyzed by SAH Hydrolase (SAHH).

Cellular Processes and Pathophysiological Implications

Epigenetic Regulation

SAH-mediated inhibition of methyltransferases is a critical layer of epigenetic regulation. By controlling the activity of DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), SAH levels directly influence DNA methylation patterns and histone modifications.[4][10] Elevated SAH can lead to global DNA hypomethylation, which is a hallmark of various diseases, including cancer.[3][8] Inhibition of DNMTs by SAH can prevent the silencing of tumor suppressor genes, while altered histone methylation can disrupt chromatin structure and gene accessibility.[5][11]

Involvement in Disease States

The accumulation of SAH is implicated in the pathogenesis of several chronic diseases.[1][4]

-

Cardiovascular Disease: Elevated SAH is a more sensitive biomarker for cardiovascular disease than homocysteine alone.[3][13] SAH accumulation is associated with atherosclerosis and endothelial dysfunction.[4][13] While folate and B vitamins can lower homocysteine, they may not efficiently reduce plasma SAH levels, potentially explaining the limited success of homocysteine-lowering therapies in reducing cardiovascular events.[3][13]

-

Neurological Disorders: High levels of SAH have been correlated with cognitive decline and Alzheimer's disease.[4]

-

Renal Dysfunction: The kidneys play a significant role in clearing homocysteine, and impaired renal function can lead to elevated homocysteine and consequently, increased SAH.[3][4]

-

Antiviral and Cancer Therapy: Because many viruses and cancer cells have altered methylation patterns and rely on host methylation machinery, inhibitors of SAHH have been explored as potential antiviral and anticancer agents.[11] By blocking SAHH, these inhibitors cause SAH to accumulate, thereby suppressing the methylation reactions necessary for viral replication or cancer cell proliferation.[11]

Quantitative Data on SAH Dynamics

Quantitative analysis of SAH provides critical insights into cellular methylation status. The data below are compiled from various studies and sample types.

| Parameter | Value | Sample Type / Condition | Reference(s) |

| Optimal Plasma Concentration | 16 - 41 nmol/L | Human Plasma | [4] |

| Mean Plasma Concentration | 20.0 nmol/L | Healthy Adult Women | [14] |

| Mean Plasma Concentration | ~40.0 nmol/L | Women with Elevated Homocysteine | [14] |

| Intracellular Concentration | 2 ng/mL (~5.2 µmol/L) | SW480 Control Cells | [15] |

| Intracellular Concentration | 4.6 ng/mL (~11.9 µmol/L) | SW480 AHCY Deficient Cells | [15] |

Table 1: Cellular and Plasma Concentrations of SAH. Concentrations can vary based on health status, genetic factors, and diet.

| Methyltransferase Enzyme | Inhibition Constant (Ki) for SAH | Reference(s) |

| m²-guanine methyltransferase II (tRNA) | 0.3 µM | [16] |

| m¹-adenine methyltransferase (tRNA) | 2.4 µM | [16] |

| m²-guanine methyltransferase I (tRNA) | 8 µM | [16] |

| DNA Methyltransferase 1 (DNMT1) | 3.63 µM | [17] |

| METTL3/14 (RNA methyltransferase) | 2.06 µM | [17] |

Table 2: Inhibition Constants (Ki) of SAH for Various Methyltransferases. The Ki value represents the concentration of SAH required to produce half-maximum inhibition, indicating the potency of inhibition.

Key Experimental Protocols

Protocol for Quantification of SAH in Biological Samples (HPLC-ECD)

This method allows for the simultaneous, sensitive measurement of SAM and SAH in plasma, cells, or tissues.[14]

Principle: Trichloroacetic acid is used to precipitate proteins and extract the small metabolites SAM and SAH. The extract is then directly analyzed by High-Performance Liquid Chromatography (HPLC) with coulometric electrochemical detection, which provides high sensitivity for these compounds.

Methodology:

-

Sample Collection:

-

Plasma: Collect whole blood in EDTA-containing tubes. Centrifuge at 1000 x g for 10 minutes at 4°C to separate plasma.[1]

-

Cell Lysates: Homogenize cell pellets (e.g., 10⁶ lymphocytes) in cold Phosphate-Buffered Saline (PBS). Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[1]

-

-

Extraction:

-

To 200 µL of plasma or cell supernatant, add an equal volume of cold 10% (w/v) trichloroacetic acid.[1]

-

Vortex vigorously and incubate on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the clear supernatant, which contains SAM and SAH. Filter if necessary.

-

-

HPLC Analysis:

-

Inject the filtered extract directly into an HPLC system equipped with a C18 reverse-phase column.

-

Elute the metabolites using an isocratic mobile phase (specific composition depends on the system but typically includes a phosphate buffer, ion-pairing agent, and organic solvent like methanol or acetonitrile).

-

Detect SAM and SAH using a coulometric electrochemical detector set at appropriate oxidative potentials.

-

-

Quantification:

-

Calculate the concentration of SAH in the samples by comparing the peak area to a standard curve generated from known concentrations of pure SAH.

-

Caption: Experimental workflow for the quantification of SAH in biological samples.

Protocol for In Vitro DNA Methyltransferase (DNMT) Inhibition Assay

This radioactive assay measures the inhibitory effect of SAH on the activity of a purified DNMT enzyme.[1][5]

Principle: The assay quantifies the incorporation of a radioactively labeled methyl group from [³H]-SAM onto a DNA substrate. The presence of an inhibitor like SAH will reduce the amount of radioactivity transferred to the DNA, allowing for the calculation of inhibitory potency (e.g., IC₅₀ or Ki).

Methodology:

-

Prepare Reaction Mixtures:

-

In microcentrifuge tubes, prepare a master mix containing reaction buffer, a DNA substrate (e.g., a biotinylated DNA duplex), and purified DNMT enzyme (e.g., DNMT1).

-

Aliquot the master mix into separate tubes.

-

-

Add Inhibitor:

-

Add varying concentrations of SAH to the reaction tubes. Include a positive control (no SAH) and a negative control (no enzyme).

-

-

Initiate Reaction:

-

Start the methylation reaction by adding [³H]-S-Adenosylmethionine ([³H]-SAM) to each tube.

-

-

Incubation:

-

Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

-

-

Stop Reaction and Isolate DNA:

-

Stop the reaction by adding a stop solution (e.g., 10% TCA).[1]

-

Spot the reaction mixture onto a filter paper (e.g., Whatman DE81) or, if using a biotinylated substrate, transfer to a streptavidin-coated microplate to capture the DNA.

-

-

Wash:

-

Wash the filter paper or microplate wells multiple times with a suitable wash buffer (e.g., 0.2 M ammonium bicarbonate) to remove any unincorporated [³H]-SAM.[1]

-

-

Measure Radioactivity:

-

Quantify the amount of incorporated ³H on the filter paper or in the microplate wells using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of DNMT activity against the concentration of SAH to determine the IC₅₀ value. Further kinetic analysis can be performed to determine the Ki.

-

Conclusion and Future Directions

S-Adenosyl-L-homocysteine is far more than a simple metabolic byproduct; it is a fundamental regulator of cellular methylation and, by extension, a vast number of biological processes. Its role as a potent inhibitor of methyltransferases places it at the nexus of epigenetics, metabolism, and cell signaling. The SAM/SAH ratio serves as a critical barometer of cellular health, with imbalances being closely linked to a range of pathologies. Understanding the intricate mechanisms that control SAH homeostasis and the downstream consequences of its accumulation continues to be a vital area of research. For drug development professionals, the SAHH enzyme and other components of the methylation cycle represent promising targets for therapeutic intervention in viral diseases, cancer, and other conditions characterized by aberrant methylation. Future research will likely focus on developing more selective inhibitors and exploring the complex interplay between SAH levels, nutritional status, and disease progression.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. benchchem.com [benchchem.com]

- 6. S-adenosylhomocysteine hydrolase over-expression does not alter S-adenosylmethionine or S-adenosylhomocysteine levels in CBS deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]

- 11. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]

- 12. pnas.org [pnas.org]

- 13. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Central Role of S-Adenosyl-L-homocysteine (SAH) in the Methylation Cycle: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of S-adenosyl-L-homocysteine (SAH) in the universal methylation cycle. As the indispensable byproduct of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions, SAH is a critical regulator of cellular methylation potential.[1][2][3] An accumulation of SAH acts as a potent feedback inhibitor of methyltransferases, thereby influencing a vast array of cellular processes, including epigenetic regulation of gene expression, signal transduction, and protein function.[1][2][3] This guide provides a comprehensive overview of SAH's function, quantitative data on key methylation cycle metabolites, detailed experimental protocols for their analysis, and visual representations of the core biochemical pathways.

The Methylation Cycle: A Dynamic Equilibrium

The methylation cycle is a fundamental metabolic pathway that governs the transfer of methyl groups to a multitude of acceptor molecules, such as DNA, RNA, proteins, and lipids.[4] The universal methyl donor in these reactions is S-adenosyl-L-methionine (SAM).[4] Upon donation of its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).[2] SAH is then hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (SAHH or AHCY).[5] Homocysteine can subsequently be remethylated to methionine, the precursor of SAM, thus completing the cycle.[6]

The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity, often referred to as the "methylation index".[2] A high SAM/SAH ratio is indicative of robust methylation potential, whereas a low ratio, often resulting from SAH accumulation, signifies inhibited methylation.[1]

SAH as a Potent Inhibitor of Methyltransferases

SAH is a powerful competitive inhibitor of most SAM-dependent methyltransferases.[3][7] Its structural similarity to SAM allows it to bind to the active site of these enzymes, but the absence of the transferable methyl group prevents the catalytic reaction from proceeding.[3] The inhibitory constant (Ki) of SAH for many methyltransferases is in the submicromolar to low micromolar range, highlighting its potency as a negative regulator.[8]

The accumulation of SAH can have profound biological consequences. By inhibiting DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), elevated SAH levels can lead to global hypomethylation of DNA and altered histone modification patterns.[9][10] These epigenetic alterations can, in turn, lead to aberrant gene expression and have been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurological disorders.[11][12][13]

Quantitative Data on Methylation Cycle Metabolites

The intracellular concentrations of SAM and SAH, and their ratio, are tightly regulated and can vary between different tissues and disease states. The following tables summarize key quantitative data from the literature.

Table 1: Typical Concentrations of SAM, SAH, and SAM/SAH Ratio in Various Tissues

| Tissue/Cell Type | Species | SAM Concentration (µM) | SAH Concentration (µM) | SAM/SAH Ratio | Reference(s) |

| Rat Liver | Rat | 60-150 | 5-20 | 3-30 | [14] |

| Rat Brain | Rat | 20-50 | 1-5 | 4-50 | [14] |

| Mouse Liver | Mouse | ~75 | ~2.5 | ~30 | [15] |

| Mouse Kidney | Mouse | ~30 | ~1.5 | ~20 | [15] |

| Mouse Brain | Mouse | ~25 | ~0.5 | ~50 | [15] |

| Human Plasma | Human | 0.08-0.16 | 0.01-0.03 | 3-10 | [4] |

| Human Erythrocytes | Human | 2-6 | 0.5-1.0 | 2-12 | [16] |

Table 2: Kinetic Parameters of SAH Inhibition for Selected Methyltransferases

| Enzyme | Substrate | Ki for SAH (µM) | Km for SAM (µM) | Reference(s) |

| DNMT1 | DNA | 0.26 - 3.63 | ~1-5 | [17][18] |

| Histone H3K9 Methyltransferase (G9a) | Histone H3 | 1.4 | 0.6 | [6] |

| tRNA (m1-adenine) methyltransferase | tRNA | 2.4 | 1.5-2.0 | [19] |

| tRNA (m2-guanine) methyltransferase II | tRNA | 0.3 | 1.5-2.0 | [19] |

Table 3: Kinetic Parameters of S-Adenosyl-L-homocysteine Hydrolase (SAHH/AHCY)

| Source | Substrate | Km (µM) | Reference(s) |

| Human (recombinant) | SAH | 1.0 - 2.5 | [3] |

| Bovine Liver | SAH | 1.4 | [1] |

Experimental Protocols

Accurate measurement of SAH and related enzyme activities is crucial for research in this field. Below are detailed methodologies for key experiments.

Quantification of SAM and SAH by LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of SAM and SAH in biological samples.

Materials:

-

LC-MS/MS system (e.g., Agilent 1290 Infinity LC with a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

-

SAM and SAH analytical standards

-

Stable isotope-labeled internal standards (e.g., d3-SAM and d4-SAH)

-

Perchloric acid (PCA), 0.4 M

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation (from cell culture):

-

Aspirate culture medium and wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 0.4 M PCA to the culture plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and add the internal standards.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 0% to 50% B over 10 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

SAM: Q1 399.1 -> Q3 250.1

-

SAH: Q1 385.1 -> Q3 136.1

-

d3-SAM: Q1 402.1 -> Q3 250.1

-

d4-SAH: Q1 389.1 -> Q3 136.1

-

Data Analysis:

-

Quantify SAM and SAH concentrations by comparing the peak area ratios of the endogenous analytes to their respective internal standards against a standard curve.

S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay

This spectrophotometric assay measures the hydrolytic activity of SAHH by coupling the production of adenosine to its deamination by adenosine deaminase (ADA).

Materials:

-

Spectrophotometer capable of reading at 265 nm

-

UV-transparent cuvettes or microplate

-

SAHH enzyme preparation

-

S-Adenosyl-L-homocysteine (SAH)

-

Adenosine deaminase (ADA)

-

Potassium phosphate buffer (50 mM, pH 7.5)

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and 1 unit/mL of adenosine deaminase.

-

Add the SAHH enzyme preparation to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding SAH to a final concentration of 100 µM.

-

Immediately monitor the decrease in absorbance at 265 nm for 10-15 minutes. The conversion of adenosine to inosine by ADA results in a decrease in absorbance at this wavelength.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the conversion of adenosine to inosine at 265 nm is -8.1 mM⁻¹cm⁻¹.

In Vitro Methyltransferase Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of SAH on a generic methyltransferase using a radioactivity-based assay.

Materials:

-

Purified methyltransferase enzyme

-

Methyl-acceptor substrate (e.g., histone H3 for a histone methyltransferase)

-

S-Adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

S-Adenosyl-L-homocysteine (SAH)

-

Reaction buffer (specific to the methyltransferase)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

-

Trichloroacetic acid (TCA), 10%

Procedure:

-

Set up reaction tubes containing the reaction buffer, the methyl-acceptor substrate, and the methyltransferase enzyme.

-

Add varying concentrations of SAH to the reaction tubes. Include a control with no SAH.

-

Pre-incubate the mixtures at the optimal temperature for the enzyme for 10 minutes.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reactions for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 10% TCA to remove unincorporated [³H]-SAM.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each SAH concentration and determine the IC50 value.

Visualizing the Methylation Cycle and its Regulation

The following diagrams, generated using the DOT language for Graphviz, illustrate the core methylation cycle and an example of an experimental workflow.

Figure 1. The core methylation cycle and its regulation by SAH.

Figure 2. Experimental workflow for SAM and SAH quantification by LC-MS/MS.

Figure 3. Inhibition of histone methylation by SAH accumulation.

Conclusion

S-adenosyl-L-homocysteine is far more than a simple byproduct of methylation reactions; it is a critical homeostatic regulator of the entire methylation cycle. Its ability to potently inhibit methyltransferases places it at a central nexus of cellular control, influencing everything from epigenetic programming to fundamental signaling pathways. A thorough understanding of the dynamics of SAH, its measurement, and its effects on cellular machinery is therefore indispensable for researchers in basic science and for professionals engaged in the development of novel therapeutic strategies targeting methylation-dependent diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC-MS/MS and evaluation of their stability in mice tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammatory Pathways Following Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. S100A9 aggravates early brain injury after subarachnoid hemorrhage via inducing neuroinflammation and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Polycomb repressor complex 2 function in breast cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APA Tables and Figures - Purdue OWL® - Purdue University [owl.purdue.edu]

- 15. researchgate.net [researchgate.net]

- 16. Inflammation and immune cell abnormalities in intracranial aneurysm subarachnoid hemorrhage (SAH): Relevant signaling pathways and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Computational Workflow for Genome-Wide DNA Methylation Profiling and Differential Methylation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

S-Adenosyl-L-homocysteine: A Technical Guide to its Role as a Pan-Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-homocysteine (SAH) is a pivotal molecule in cellular metabolism, primarily known as the byproduct of all S-Adenosyl-L-methionine (SAM)-dependent methylation reactions. Beyond its role as a metabolic intermediate, SAH is a potent pan-inhibitor of methyltransferases, the enzymes that catalyze the transfer of methyl groups to a vast array of substrates, including DNA, RNA, proteins, and small molecules. This competitive inhibition, driven by the accumulation of SAH, serves as a crucial feedback mechanism to regulate cellular methylation potential. The ratio of SAM to SAH is a critical indicator of the cell's capacity to perform methylation reactions, with an elevated SAH level leading to global hypomethylation. This technical guide provides an in-depth exploration of SAH as a methyltransferase inhibitor, detailing its mechanism of action, inhibitory kinetics against various methyltransferases, and its impact on cellular signaling pathways. Furthermore, this guide offers comprehensive experimental protocols for the quantification of SAH and the assessment of methyltransferase inhibition, alongside visual representations of key biological processes and experimental workflows.

The Central Role of SAH in the Methionine Cycle and Methylation

S-Adenosyl-L-homocysteine is a key intermediate in the methionine cycle. This cycle begins with the activation of methionine by ATP to form S-adenosylmethionine (SAM), the universal methyl donor.[1] Methyltransferases utilize the activated methyl group from SAM to modify their respective substrates, resulting in the formation of a methylated product and S-Adenosyl-L-homocysteine (SAH).[1] SAH is then hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (SAHH).[1] This hydrolysis is critical for maintaining a low intracellular concentration of SAH, as its accumulation leads to product inhibition of most SAM-dependent methyltransferases.[2][3] The homocysteine can then be remethylated to methionine, completing the cycle. The cellular ratio of SAM to SAH is therefore a finely tuned indicator of the cell's "methylation potential".[4] A high SAM/SAH ratio favors ongoing methylation reactions, while a low ratio, indicative of SAH accumulation, suppresses them.[4]

Mechanism of Methyltransferase Inhibition by SAH

S-Adenosyl-L-homocysteine acts as a competitive inhibitor of methyltransferases with respect to the cofactor S-adenosylmethionine.[4] Structurally, SAH is nearly identical to SAM, differing only by the absence of the transferable methyl group and the presence of a lone pair of electrons on the sulfur atom. This structural similarity allows SAH to bind to the SAM-binding pocket of methyltransferases. However, without the methyl group, it cannot participate in the transfer reaction and instead occupies the active site, preventing SAM from binding and thereby inhibiting the enzyme's catalytic activity. The inhibitory potency of SAH is significant, with Ki values often in the submicromolar to low micromolar range for many methyltransferases.[1]

Quantitative Inhibition Data

The inhibitory potency of SAH varies among different classes of methyltransferases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of SAH for a range of DNA, protein, and other methyltransferases. Lower values indicate greater inhibitory potency.

Table 1: Inhibition of DNA Methyltransferases (DNMTs) by SAH

| Enzyme | IC50 (µM) | Ki (µM) |

| DNMT1 | 0.26 | 3.63[5] |

Table 2: Inhibition of Protein Methyltransferases (PMTs) by SAH

| Enzyme Class | Enzyme | IC50 (µM) | Ki (µM) |

| Histone Lysine Methyltransferases | G9a | 1.4 | - |

| SET7/9 | 290 | - | |

| MLL Methyltransferase | 0.724 | - | |

| Protein Arginine Methyltransferases | PRMT1 | 1.2 | - |

| PRMT5 | 1.2 | - | |

| RNA Methyltransferases | METTL3-METTL14 | 0.9 | 2.06[5] |

| tRNA Methyltransferases | m²-guanine methyltransferase I | - | 8[6] |

| m²-guanine methyltransferase II | - | 0.3[6] | |

| m¹-adenine methyltransferase | - | 2.4[6] |

Table 3: Inhibition of Other Methyltransferases by SAH

| Enzyme | IC50 (µM) | Ki (µM) |

| Catechol-O-methyltransferase (COMT) | - | Inhibition demonstrated[7] |

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate and SAM concentrations.

Impact on Cellular Signaling Pathways

The accumulation of SAH and the subsequent inhibition of methyltransferases can have profound effects on cellular signaling pathways that are regulated by methylation events.

NF-κB Signaling Pathway

Recent studies have shown that an excess of SAH can trigger the activation of both the canonical and non-canonical NF-κB pathways in endothelial cells.[8] This activation leads to the upregulation of adhesion molecules and pro-inflammatory cytokines. The proposed mechanism involves the inhibition of EZH2, a histone methyltransferase, by SAH. Reduced EZH2 activity leads to decreased H3K27 trimethylation, a repressive histone mark, thereby promoting the expression of NF-κB target genes.[8]

Wnt Signaling Pathway

Downregulation of SAH hydrolase (AHCY), leading to SAH accumulation, has been shown to affect the Wnt signaling pathway.[9][10] Studies in colon cancer cells have demonstrated that AHCY deficiency and the resulting increase in SAH levels are associated with an upregulation of LEF1, a key transcription factor in the Wnt/β-catenin signaling pathway.[10] This suggests that altered methylation status due to high SAH can dysregulate the expression of critical components of the Wnt pathway, potentially impacting cell proliferation, differentiation, and migration.[9][11]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is intricately linked with DNA methylation. Inhibition of the ERK-MAPK pathway has been shown to down-regulate the expression of DNA methyltransferase 1 (DNMT1).[9] Conversely, alterations in the levels of SAH hydrolase, which regulates SAH concentrations, have been demonstrated to affect MAPK signaling pathways.[12] This suggests a regulatory loop where MAPK signaling can influence DNA methylation machinery, and in turn, the methylation status modulated by the SAM/SAH ratio can impact MAPK pathway gene expression.

Experimental Protocols

Accurate quantification of SAH and the assessment of its inhibitory effects on methyltransferases are crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of S-Adenosyl-L-homocysteine

LC-MS/MS is the gold standard for accurate and sensitive quantification of SAH in biological samples due to its high specificity and ability to perform absolute quantification.

Materials:

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

SAH standard

-

Stable isotope-labeled internal standard (e.g., d4-SAH)

-

Perchloric acid (PCA) or other suitable extraction solvent

-

Microcentrifuge and tubes

-

Nitrogen evaporator

Protocol for Cell Lysates:

-

Cell Harvesting: Wash cultured cells with ice-cold PBS and pellet them by centrifugation.

-

Extraction: Resuspend the cell pellet in a known volume of ice-cold 0.4 M PCA containing the internal standard.

-

Homogenization: Homogenize the cell suspension on ice.

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.

-

Sample Collection: Carefully collect the supernatant containing SAH.

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the C18 column.

-

Separate SAH from other cellular components using a gradient of Mobile Phase A and B.

-

Detect and quantify SAH and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Generate a standard curve using known concentrations of SAH. Calculate the concentration of SAH in the samples by comparing the peak area ratio of SAH to the internal standard against the standard curve.

ELISA provides a high-throughput and less instrument-intensive method for SAH quantification, suitable for screening large numbers of samples.

Materials:

-

SAH ELISA kit (containing SAH-coated microplate, anti-SAH antibody, HRP-conjugated secondary antibody, standards, buffers, and substrate)

-

Microplate reader

-

Microplate shaker

-

Multichannel pipette

Protocol:

-

Sample Preparation: Prepare cell lysates, plasma, or serum samples as per the kit's instructions. This may involve dilution.

-

Standard Curve Preparation: Prepare a serial dilution of the SAH standard provided in the kit.

-

Assay Procedure:

-

Add 50 µL of standards and samples to the appropriate wells of the SAH-coated microplate.[8]

-

Add 50 µL of the diluted anti-SAH antibody to each well.[8]

-

Incubate the plate, typically for 1-2 hours at room temperature, with gentle shaking.

-

Wash the wells multiple times with the provided wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the wells again to remove unbound secondary antibody.

-

Add the substrate solution and incubate until color develops.

-

Stop the reaction with the stop solution.

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[8]

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their concentrations. Calculate the SAH concentration in the samples by interpolating their absorbance values from the standard curve.

Methyltransferase Inhibition Assay

This assay measures the ability of SAH to inhibit the activity of a specific methyltransferase. A common method involves the use of a radioactive methyl donor ([³H]-SAM).

Materials:

-

Purified methyltransferase enzyme

-

Specific substrate (e.g., histone H3 for a histone methyltransferase, DNA for a DNMT)

-

[³H]-S-Adenosyl-L-methionine ([³H]-SAM)

-

S-Adenosyl-L-homocysteine (SAH) for inhibition studies

-

Reaction buffer

-

Filter paper (e.g., P81 phosphocellulose)

-

Scintillation counter and fluid

-

Trichloroacetic acid (TCA)

Protocol:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing the reaction buffer, the specific substrate, and the purified methyltransferase enzyme.

-

Inhibitor Addition: Add varying concentrations of SAH to the reaction mixtures. Include a control with no inhibitor.

-

Reaction Initiation: Start the reaction by adding a known amount of [³H]-SAM.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold 10% TCA.

-

Substrate Capture: Spot the reaction mixture onto the P81 phosphocellulose filter paper. The negatively charged filter paper will bind the positively charged substrate (e.g., histones) while the unincorporated [³H]-SAM is washed away.

-

Washing: Wash the filter papers multiple times with a suitable buffer (e.g., 0.2 M ammonium bicarbonate) to remove all unincorporated radioactivity.

-

Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each SAH concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the SAH concentration and fitting the data to a dose-response curve.

Conclusion

S-Adenosyl-L-homocysteine is a fundamental regulator of cellular methylation. Its role as a potent, competitive inhibitor of a wide range of methyltransferases underscores its importance in maintaining methylation homeostasis. The accumulation of SAH can lead to significant alterations in epigenetic landscapes and cellular signaling, with implications for various physiological and pathological processes. The experimental protocols detailed in this guide provide robust methods for researchers to investigate the intricate roles of SAH in their specific areas of interest. A thorough understanding of SAH's inhibitory mechanisms and its downstream cellular effects is crucial for the development of novel therapeutic strategies targeting the methylation machinery in diseases such as cancer and inflammatory disorders.

References

- 1. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academics.su.edu.krd [academics.su.edu.krd]

- 3. methylguanosine.com [methylguanosine.com]

- 4. Flaviviridae RdRp exploits NSUN2-driven m5C methylation to establish persistent infection | PLOS Pathogens [journals.plos.org]

- 5. benchchem.com [benchchem.com]

- 6. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]

- 7. Inhibition of catechol-O-methyltransferase by S-adenosylhomocysteine and S-adenosylhomocysteine sulfoxide, a potential transition-state analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eaglebio.com [eaglebio.com]

- 9. Inhibition of the extracellular signal-regulated kinase/mitogen-activated protein kinase pathway decreases DNA methylation in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. promega.com [promega.com]

- 12. S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of S-Adenosyl-L-homocysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-homocysteine (SAH) is a critical intermediate metabolite in the universal biological process of methylation.[1] Formed from the demethylation of S-adenosyl-L-methionine (SAM), SAH is a potent competitive inhibitor of most methyltransferase enzymes.[1][2] The ratio of SAM to SAH, often termed the "methylation index," is a key indicator of the cell's capacity for methylation, a process fundamental to the regulation of numerous biological functions, including gene expression, protein function, and neurotransmitter synthesis.[1][3] Dysregulation of SAH levels has been implicated in a wide range of pathologies, making it a molecule of significant interest in research and drug development.[2][4] This guide provides an in-depth overview of the natural occurrence of SAH, its biochemical context, and the methodologies for its quantification.

Biosynthesis and Degradation of S-Adenosyl-L-homocysteine

SAH is a central component of the methionine cycle. Its formation is the direct result of a methyl group transfer from SAM to a diverse range of acceptor molecules, a reaction catalyzed by various methyltransferases.[5][6] The accumulation of SAH can potently inhibit these methylation reactions through product inhibition.[2][5]

The sole enzyme responsible for the catabolism of SAH in eukaryotes is S-adenosyl-L-homocysteine hydrolase (SAHH), also known as adenosylhomocysteinase.[2][7] This enzyme catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine.[7][8] The reaction equilibrium, however, favors the synthesis of SAH.[1][2] The forward, hydrolytic reaction is driven in vivo by the rapid removal of its products, adenosine and homocysteine, through subsequent metabolic pathways.[2] Homocysteine can be either remethylated to methionine or enter the transsulfuration pathway to be converted to cysteine.[1]

The critical role of SAHH in maintaining a low cellular concentration of SAH underscores its importance in regulating cellular methylation potential.[9] Genetic deficiencies in SAHH can lead to a massive accumulation of SAH, resulting in severe developmental abnormalities and multi-organ failure.[2]

Physiological Concentrations of S-Adenosyl-L-homocysteine

The concentration of SAH in biological systems is tightly regulated. In healthy individuals, plasma SAH levels are typically in the nanomolar range. However, these concentrations can be elevated in various pathological conditions. The following table summarizes representative physiological concentrations of SAH in different biological matrices.

| Biological Matrix | Organism | Concentration (Mean ± SD) | Method of Quantification | Reference |

| Human Plasma | Human | 13.3 ± 5.0 nmol/L | UPLC-MS/MS | [10][11] |

| Human Plasma (Control) | Human | 27.0 ± 6.7 nmol/L | Not Specified | [12] |

| Human Plasma (Cardiovascular Disease Patients) | Human | 40.0 ± 20.6 nmol/L | Not Specified | [12] |

| Rat Liver (Young) | Rat | 3 - 7 nmol/g | Not Specified | [13] |

| Rat Liver (Adult) | Rat | 10 - 15 nmol/g | Not Specified | [13] |

| Rat Brain | Rat | < 1 nmol/g | Not Specified | [13] |

Signaling Pathway: The Methionine Cycle

The methionine cycle is a fundamental metabolic pathway that governs cellular methylation and the metabolism of sulfur-containing amino acids. SAH is a pivotal intermediate in this cycle.

Experimental Protocols for SAH Quantification

Accurate quantification of SAH is crucial for research and clinical applications. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Sample Preparation

Proper sample collection and preparation are critical for accurate SAH measurement.

Blood Samples (Plasma):

-

Collect whole blood in tubes containing an anticoagulant such as EDTA.[14]

-

Gently mix the blood with the anticoagulant immediately after collection.[14]

-

To prevent hemolysis, avoid vigorous shaking.[14]

-

Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.[15]

-

Carefully collect the supernatant (plasma) and transfer it to a clean tube.[15]

-

For long-term storage, samples should be kept at -80°C.[16]

Tissue Samples:

-

Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to halt metabolic activity.

-

Store the frozen tissue at -80°C until processing.

-

For analysis, weigh the frozen tissue and homogenize it in a suitable ice-cold buffer, often containing a protein precipitating agent like perchloric acid or acetone.[3]

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and precipitated proteins.

-

Collect the supernatant for SAH analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for SAH quantification due to its high sensitivity and specificity.[3]

Principle: This method involves the chromatographic separation of SAH from other components in the sample, followed by its detection and quantification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[3]

Detailed Methodology:

-

Sample Preparation:

-

To 20 µL of plasma or tissue extract, add 180 µL of an internal standard solution.[17] The internal standard is typically a stable isotope-labeled form of SAH (e.g., d4-SAH) to correct for matrix effects and variations during sample processing.[17]

-

Precipitate proteins using a suitable agent (e.g., by adding acetone and vortexing).[3]

-

Centrifuge the sample to pellet the precipitated proteins.[3]

-

Filter the supernatant through a molecular weight cutoff filter (e.g., 10 kDa) by ultracentrifugation.[17]

-

-

Chromatographic Separation:

-

Inject a small volume (e.g., 3 µL) of the prepared sample onto a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[17][18]

-

SAH is separated from other molecules on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).[17][18]

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into the mass spectrometer, which is typically a triple quadrupole instrument.

-

SAH is ionized, usually by electrospray ionization (ESI) in positive mode.

-

In the first quadrupole (Q1), the parent ion of SAH (m/z 385.1) is selected.[19]

-

The selected parent ion is fragmented in the second quadrupole (Q2), the collision cell.[3]

-

In the third quadrupole (Q3), a specific fragment ion of SAH (e.g., m/z 136.2) is monitored for quantification.[3][19]

-

-

Quantification:

-

A calibration curve is generated using known concentrations of SAH standards.

-

The concentration of SAH in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method for quantifying SAH, though it may have lower specificity compared to LC-MS/MS.[3]

Principle: This is a competitive immunoassay where SAH in the sample competes with a labeled SAH for binding to a limited number of anti-SAH antibody binding sites. The amount of labeled SAH bound is inversely proportional to the concentration of SAH in the sample.[3]

Detailed Methodology (Generalized):

-

Sample Preparation: Prepare samples as described previously. Dilution of the sample may be necessary to fall within the linear range of the assay.

-

Assay Procedure:

-

Add standards, controls, and prepared samples to the wells of a microplate pre-coated with an anti-SAH antibody.

-

Add a fixed amount of enzyme-conjugated SAH to each well.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the enzyme to produce a measurable signal (e.g., color change).

-

Stop the reaction after a specific incubation time.

-

-

Detection and Quantification:

-

Measure the signal (e.g., absorbance) using a microplate reader.

-

Construct a standard curve by plotting the signal of the standards against their known concentrations.

-

Determine the concentration of SAH in the samples by interpolating their signal on the standard curve.

-

Conclusion

S-Adenosyl-L-homocysteine is a naturally occurring and vital molecule at the crossroads of cellular methylation and sulfur amino acid metabolism. Its concentration is a sensitive indicator of the cell's methylation status and is increasingly recognized as a valuable biomarker in various diseases.[20][21] The accurate quantification of SAH, particularly through the robust and specific LC-MS/MS method, is essential for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies targeting methylation pathways. This guide provides a foundational understanding for researchers, scientists, and drug development professionals engaged in this critical area of study.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. S-adenosylmethionine/homocysteine cycle alterations modify DNA methylation status with consequent deregulation of PS1 and BACE and beta-amyloid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Living with MTHFR - S-adenosyl-methionine (SAMe) [livingwithmthfr.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure and function of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-adenosyl-L-homocysteine hydrolase regulates aldosterone-induced Na+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma S-adenosylhomocysteine is a more sensitive indicator of cardiovascular disease than plasma homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. mdc-berlin.de [mdc-berlin.de]

- 15. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Biospecimens and Molecular and Cellular Biomarkers in Aneurysmal Subarachnoid Hemorrhage Studies: Common Data Elements and Standard Reporting Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

SAH-d4 CAS number and molecular weight

This guide provides comprehensive technical information on S-Adenosylhomocysteine-d4 (SAH-d4), a deuterated internal standard crucial for the accurate quantification of S-Adenosylhomocysteine (SAH) in biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines its physicochemical properties, its central role in metabolic pathways, and detailed protocols for its application in mass spectrometry-based quantification.

Core Compound Data

This compound serves as an ideal internal standard for quantifying its endogenous, unlabeled counterpart, SAH. Its near-identical physicochemical properties to SAH ensure it behaves similarly during sample preparation and analysis, correcting for variability and matrix effects.[1] Key quantitative data for this compound are summarized below.

| Parameter | Value | Reference |

| CAS Number (unlabeled) | 979-92-0 | [1] |

| Molecular Formula | C₁₄H₁₆D₄N₆O₅S | [2][3] |

| Molecular Weight | 388.4 g/mol | [2] |

| Synonyms | s-(5'-deoxyadenosin-5'-yl)-l-homocysteine-d4, this compound | [2] |

| Purity | ≥99% deuterated forms (d1-d4) | [2] |

| Solubility | DMF: 1 mg/ml, DMSO: 5 mg/ml, PBS (pH 7.2): 5 mg/ml | [3] |

The Role of SAH in Cellular Metabolism

S-Adenosylhomocysteine (SAH) is a critical intermediate in the methionine cycle, a fundamental metabolic pathway in all mammalian cells.[2] This cycle is responsible for the regeneration of methionine and is central to cellular methylation reactions. S-Adenosylmethionine (SAM), the universal methyl donor, transfers its methyl group to various substrates, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. Upon donation of its methyl group, SAM is converted to SAH.

SAH is a potent inhibitor of methyltransferase reactions; therefore, its cellular concentration must be tightly regulated. This regulation is primarily achieved through the action of SAH hydrolase, which reversibly cleaves SAH into adenosine and homocysteine. The homocysteine can then be remethylated to methionine, completing the cycle, or enter the transsulfuration pathway for cysteine synthesis.[2] The ratio of SAM to SAH is often used as an indicator of the cell's methylation capacity.

Below is a diagram illustrating the central role of SAH in the methionine cycle.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of SAH in biological samples, such as plasma, serum, and cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for accurate quantification as it corrects for variations in sample preparation, injection volume, and matrix effects.[1]

General Workflow for SAH Quantification using LC-MS/MS

The general workflow involves sample preparation to extract SAH and remove interfering substances, followed by chromatographic separation and detection by tandem mass spectrometry.

Detailed Protocol for SAH Quantification in Plasma

This protocol provides a step-by-step guide for the extraction and quantification of SAH from plasma samples.

Materials:

-

Plasma samples

-

This compound internal standard solution (e.g., 5 µmol/L in 0.1% formic acid)

-

Ice-cold acetone

-

Microcentrifuge tubes

-

Centrifuge capable of high speeds and refrigeration

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

In a microcentrifuge tube, add 200 µL of plasma.[4]

-

Spike the sample with 50 µL of the this compound internal standard solution.[4]

-

Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[4]

-

Add 550 µL of ice-cold acetone to precipitate proteins.[4]

-

Vortex vigorously for 10 minutes and incubate at 4°C for an additional 10 minutes.[4]

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]

-

Carefully transfer the clear supernatant to an HPLC autosampler vial for analysis.[4]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a suitable C18 or specialized column for polar analytes. A gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile is commonly used.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the following multiple reaction monitoring (MRM) transitions:

-

SAH: m/z 385.1 → 136.2[4]

-

This compound: The precursor ion will be shifted by +4 (m/z 389.1), while the product ion may remain the same or shift depending on the location of the deuterium labels. A common transition for a related d5-SAH is m/z 390.0 → 137.2, suggesting the product ion for d4-SAH would likely be m/z 389.1 → 136.2 or a related fragment.[4] The exact m/z values should be optimized for the specific instrument.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous SAH and the this compound internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of SAH to the peak area of this compound against the concentration of SAH standards.

-

Determine the concentration of SAH in the unknown samples by interpolating their peak area ratios on the calibration curve.[6]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of SAH-d4 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, playing a pivotal role in methylation reactions. It is formed when S-adenosylmethionine (SAM), the universal methyl donor, transfers its methyl group to a substrate. The intracellular ratio of SAM to SAH is a key indicator of the cell's methylation capacity, and dysregulation of this ratio has been implicated in various diseases, including cardiovascular and neurological disorders. Accurate quantification of SAH in biological matrices is therefore crucial for both basic research and clinical drug development.

This document provides detailed application notes and protocols for the use of S-Adenosylhomocysteine-d4 (SAH-d4) as a stable isotope-labeled internal standard for the precise and accurate quantification of endogenous SAH by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively corrects for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1]

Properties of this compound

This compound is a deuterated analog of SAH, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling results in a molecule with nearly identical physicochemical properties to endogenous SAH, ensuring it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[1] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₆D₄N₆O₅S |

| Molecular Weight | 388.4 g/mol |

| Purity | ≥98% |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄) |

| Storage | -20°C |

| Stability | ≥ 4 years at -20°C |

Signaling Pathway: The Methionine Cycle

SAH is a key component of the methionine cycle, a fundamental metabolic pathway responsible for regenerating methionine and producing SAM. The concentration of SAH directly influences the activity of methyltransferases, thereby regulating global methylation patterns.[2][3][4]

Experimental Workflow for SAH Quantification

The general workflow for the quantification of SAH in biological samples using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Detailed Experimental Protocols

Protocol 1: SAH Extraction from Plasma/Serum

This protocol outlines a common protein precipitation method for the extraction of SAH from plasma or serum samples.

Materials:

-

Plasma or serum samples

-

This compound internal standard solution (e.g., 1 µM in 0.1% formic acid)

-

Ice-cold acetonitrile or methanol containing 0.1% formic acid

-